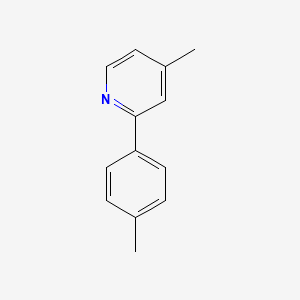

4-Methyl-2-p-tolyl-pyridine

説明

4-Methyl-2-p-tolyl-pyridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Methyl-2-p-tolyl-pyridine (CAS No. 80635-92-3) is a chemical compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₁₃H₁₃N. Its structure consists of a pyridine ring substituted with a methyl group and a p-tolyl group, which contributes to its distinct chemical behavior.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various pyridine derivatives, including this compound, against human cancer cell lines. The MTT assay was employed to assess cell viability, revealing significant cytotoxicity against several cancer types.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | X µM | Inhibition of cell proliferation |

| This compound | HepG-2 | Y µM | Induction of apoptosis |

| This compound | MCF-7 | Z µM | Cell cycle arrest |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from studies.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cell. Molecular docking studies suggest that it may bind effectively to proteins associated with cancer cell proliferation, leading to altered signaling pathways that promote apoptosis or inhibit cell division.

Case Studies

-

Antitumor Activity :

A study investigated the effects of this compound on HCT-116 colon cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in vitro. This was corroborated by molecular docking analyses showing favorable binding interactions with key apoptotic proteins. -

Antibacterial Properties :

In another study focusing on antibacterial activity, derivatives of pyridine were synthesized and tested against various strains of bacteria. While this compound showed moderate antibacterial activity, it was less effective compared to other synthesized derivatives. The study highlighted the importance of structural modifications in enhancing biological activity. -

Anti-inflammatory Effects :

Research has also explored the anti-inflammatory potential of pyridine derivatives. Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

科学的研究の応用

Organic Synthesis

4-Methyl-2-p-tolyl-pyridine serves as a crucial intermediate in the synthesis of various organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's structure allows for modifications that lead to the formation of more complex molecules, facilitating the discovery of new drugs and materials .

Catalysis

In catalysis, this compound is utilized as a ligand in numerous catalytic processes. Its ability to enhance reaction efficiency makes it an important component in the pharmaceutical and fine chemical industries. The compound has been shown to improve yields and selectivity in various reactions, such as cross-coupling reactions and other transformations involving carbon-carbon bonds .

Material Science

The compound plays a significant role in material science, particularly in the formulation of advanced materials like specialty polymers and coatings. These materials often require specific thermal and mechanical properties that this compound can help achieve. Its incorporation into polymer matrices enhances durability and performance under various conditions .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in chromatographic techniques. This application is crucial for the accurate analysis of complex mixtures in laboratories, aiding researchers in quantifying substances within samples effectively .

Biological Research

Research involving this compound has revealed its potential interactions with biological systems, making it a candidate for developing new therapeutic agents. Studies have indicated that this compound may exhibit anticancer properties by inhibiting tumor growth and metastasis through mechanisms involving receptor modulation and enzyme inhibition .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation across various cancer cell lines, including lung (A549) and liver (SMMC-7721) cancer cells, with significant IC50 values indicating potent activity .

- Neuropharmacological Effects : Compounds derived from this pyridine structure have been investigated for their effects on GABAA receptors, suggesting potential applications in treating anxiety and sleep disorders.

Comparative Analysis Table

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for drug development | Facilitates creation of complex molecules |

| Catalysis | Ligand in cross-coupling reactions | Enhances yield and selectivity |

| Material Science | Specialty polymers and coatings | Improves thermal and mechanical properties |

| Analytical Chemistry | Reference standard in chromatography | Aids in quantifying complex mixtures |

| Biological Research | Potential anticancer agent | Exhibits significant inhibition of tumor growth |

化学反応の分析

Metal-Free C-3 Chalcogenation

This compound undergoes selective sulfenylation or selenylation at the C-3 position under mild, metal-free conditions. Aryl sulfenyl or selenyl chlorides react efficiently via a radical pathway to yield 3-ArS/ArSe derivatives.

Reaction Conditions

-

Reagents : Aryl sulfenyl/selenyl chlorides (e.g., PhSCl, PhSeCl)

-

Base : DIPEA (2.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Room temperature (25°C)

-

Time : 1–6 hours

Representative Examples

| Entry | Aryl Group | Product | Yield (%) |

|---|---|---|---|

| 1 | PhS | 3-PhS derivative | 95 |

| 2 | 4-MeO-PhS | 3-(4-MeO-PhS) derivative | 92 |

| 3 | PhSe | 3-PhSe derivative | 90 |

This method is scalable (gram-scale demonstrated) and tolerates electron-donating/-withdrawing substituents on the aryl group.

Acid Addition Salt Formation

The hydroxyl group at position 9 enables salt formation with mineral acids, enhancing solubility and stability for pharmaceutical applications.

Nucleophilic Substitution in Pharmaceutical Intermediates

While direct substitution at the 9-hydroxy group is less common, the compound serves as a precursor in antipsychotic drug synthesis. For example:

Conversion to Paliperidone Intermediate

-

Reaction :

-

9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one → 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

-

Reagents : Thionyl chloride (SOCl₂) in DMF

-

Mechanism : Chlorination of the hydroxyethyl side chain.

Radical-Based Functionalization

The C-3 position participates in radical reactions, enabling diverse derivatization. For instance:

Mechanistic Pathway

-

Initiation : DIPEA generates a radical via single-electron transfer.

-

Propagation : Radical intermediates react with aryl chalcogenyl chlorides.

-

Termination : Formation of stable C-S/Se bond

特性

IUPAC Name |

4-methyl-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIHWNNIRAGRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469909 | |

| Record name | 4-Methyl-2-p-tolyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80635-92-3 | |

| Record name | 4-Methyl-2-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80635-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-p-tolyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。